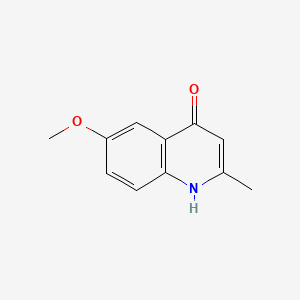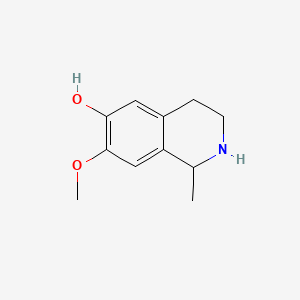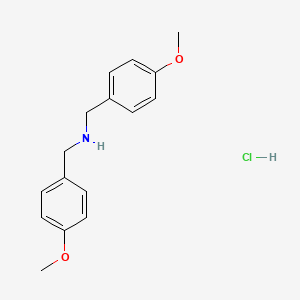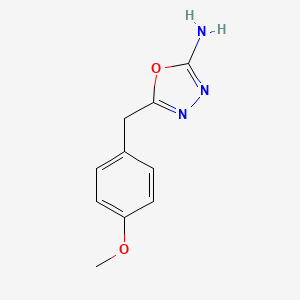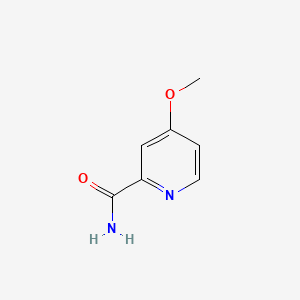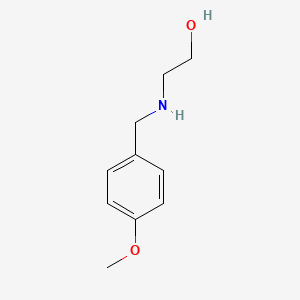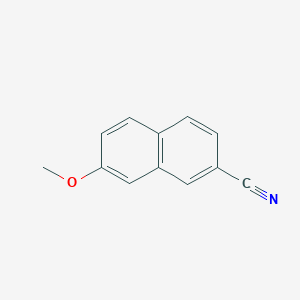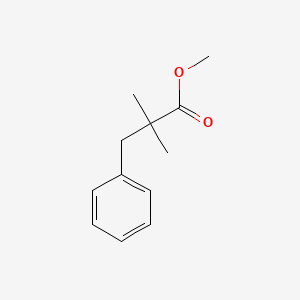
Methyl 2,2-dimethyl-3-phenylpropanoate
Übersicht
Beschreibung
Methyl 2,2-dimethyl-3-phenylpropanoate is a chemical compound that belongs to the class of organic compounds known as carboxylic acid esters. It is commonly used in the field of organic chemistry as a reagent for the synthesis of various organic compounds. The compound is also used in scientific research for its potential biological activities.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reaction Studies
- Research has demonstrated the formation of cyclopropane derivatives in the Blaise rearrangement involving methyl 2,2-dimethyl-3-phenylpropanoate, indicating its potential use in synthetic chemistry for creating specialized organic compounds (Abe & Suehiro, 1982).
- Electrochemical studies show that this compound can be involved in electroreduction processes, forming dimeric products. This suggests its application in electrochemical synthesis and transformations (Luca, Inesi, & Rampazzo, 1982).
Catalysis and Organic Transformations
- The compound has been used in methoxycarbonylation reactions catalyzed by palladium complexes, showing its relevance in creating unsaturated esters or alpha, omega-diesters, which are valuable in various synthetic applications (Magro et al., 2010).
- In chiral supercritical fluid chromatography, this compound demonstrates potential for additive-free separations of racemic mixtures, which is important in the pharmaceutical industry for purifying chiral drugs (Wu et al., 2016).
Advanced Chemical Synthesis
- The compound has been used in the synthesis of precursors suitable for pyrolytic fragmentation to pentatetraenone, demonstrating its role in creating complex organic molecules (Brown et al., 1988).
- Its reactivity has been explored in the context of manganese(III) acetate reactions, providing insights into the transformation of unsaturated carboxylates and related compounds (Yonemura, Nishino, & Kurosawa, 1987).
Molecular Structure Studies
- The compound's derivatives have been investigated in studies focusing on the molecular structure of certain sulphoxides and sulphilimines, contributing to a better understanding of sulfur(IV)-oxygen interactions in organic compounds (Kucsman et al., 1984).
Pharmacological Synthesis Applications
- This compound has been used in the synthesis of amino acid ester isocyanates, indicating its application in creating compounds that may have pharmacological importance (Tsai et al., 2003).
Safety and Hazards
Wirkmechanismus
Mode of Action
It is known that similar compounds can undergo biotransformation processes involving various enzymes . For instance, (S)-2-Methyl-3-phenyl-1-propanol and (S)-2-methyl-3-phenylpropanal were prepared by biotransformation of 2-methyl cinnamaldehyde using the recombinant strain Saccharomyces cerevisiae BY4741ΔOye2Ks carrying a heterologous OYE gene from Kazachstania spencerorum .
Biochemical Pathways
It is plausible that it may be involved in various enzymatic reactions and metabolic pathways, given its structural similarity to other biologically active compounds .
Pharmacokinetics
The pharmacokinetics of Methyl 2,2-dimethyl-3-phenylpropanoate, including its absorption, distribution, metabolism, and excretion (ADME) properties, are currently unknown
Result of Action
Based on its chemical structure, it may interact with various enzymes and proteins, leading to changes in cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds. Specific details about how these factors influence the compound’s action are currently unknown .
Eigenschaften
IUPAC Name |
methyl 2,2-dimethyl-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-12(2,11(13)14-3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHXQYRCZPZNCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372987 | |
| Record name | methyl 2,2-dimethyl-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14248-22-7 | |
| Record name | methyl 2,2-dimethyl-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
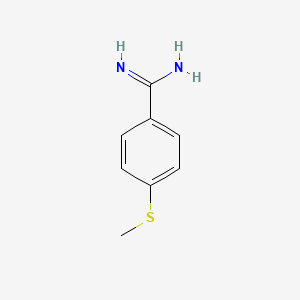
![2-[(Methylsulfanyl)(morpholin-4-yl)methylidene]propanedinitrile](/img/structure/B3022545.png)

